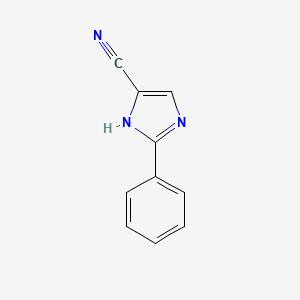

2-Phenylimidazole-4-carbonitrile

Description

Properties

IUPAC Name |

2-phenyl-1H-imidazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTBNINWTLTCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylimidazole 4 Carbonitrile

Direct Synthesis Strategies for the Imidazole (B134444) Core

Direct synthesis methods aim to construct the 2-phenylimidazole-4-carbonitrile molecule in a single or multi-component reaction sequence, building the imidazole core with the desired substituents already in place.

Condensation Reactions for Substituted Imidazoles

Multi-component condensation reactions are a powerful tool for the one-pot synthesis of substituted imidazoles. isca.me These reactions typically involve the condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonia (B1221849) source. For the synthesis of 2-phenylimidazole (B1217362) derivatives, benzaldehyde (B42025) is a common starting material. google.com

A general and widely used method is the Debus synthesis, which involves the reaction of a glyoxal (B1671930), an aldehyde, and ammonia. pharmaguideline.com Variations of this method have been developed to improve yields and reaction conditions. For instance, the use of catalysts like p-toluenesulfonic acid (PTSA) in ethanol (B145695) has been shown to be effective for the synthesis of 2,4,5-trisubstituted imidazoles in high yields under mild conditions. isca.me Microwave-assisted solventless synthesis using urotropine as a formaldehyde (B43269) source in the presence of ammonium (B1175870) acetate (B1210297) also provides an efficient route to substituted imidazoles. organic-chemistry.org

| Catalyst/Reagent | Reaction Conditions | Product Type | Reference |

| p-Toluenesulfonic acid (PTSA) | Ethanol, mild conditions | 2,4,5-Trisubstituted imidazoles | isca.me |

| Urotropine/Ammonium Acetate | Solventless, Microwave-assisted | 4,5-Disubstituted imidazoles | organic-chemistry.org |

| SO42−/Y2O3 | Solvent-free | 1,2,4,5-Tetrasubstituted imidazoles | nih.gov |

| Fe3O4@SiO2/BNC | Solvent-free | 1,2,4,5-Tetrasubstituted imidazoles | nih.gov |

De Novo Imidazole Ring Synthesis Approaches

De novo synthesis involves the formation of the imidazole ring from acyclic precursors. One established method involves the reaction of α-bromo ketones with formamide. nih.gov This approach allows for the introduction of various substituents onto the imidazole ring based on the structure of the starting α-bromo ketone. nih.gov

Another strategy involves the [3+2] cycloaddition of a diazo-imine intermediate with a nitrile, promoted by a Lewis acid like BF3·Et2O, to yield protected imidazoles substituted at the C-2 and C-4 positions. rsc.org

Functionalization Strategies for the 2-Phenylimidazole Skeleton

An alternative to direct synthesis is the stepwise functionalization of a pre-formed 2-phenylimidazole core. This approach allows for the sequential introduction of the phenyl and carbonitrile groups at the desired positions.

Introduction of the Phenyl Group at Position 2

The introduction of a phenyl group at the 2-position of an imidazole ring can be achieved through various coupling reactions. A patented method describes the synthesis of 2-phenylimidazole compounds by reacting imidazole with iodobenzene (B50100) or substituted iodobenzene in the presence of nanoparticle nickel and cuprous iodide as catalysts and dimethylformamide as a solvent. google.com This method offers the advantage of easily separable and recyclable catalysts. google.com

Formation of the Carbonitrile Group at Position 4

The final step in this synthetic approach is the introduction of the carbonitrile group at the 4-position of the 2-phenylimidazole skeleton.

Cyanation Reactions

Cyanation reactions are employed to introduce a nitrile group onto an aromatic ring. This can be achieved through several methods, including the use of metal cyanides or other cyanating agents. A direct C-H cyanation of purines, which also contain an imidazole ring, has been developed using triflic anhydride (B1165640) activation followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN). nih.gov This method allows for regioselective cyanation on the electron-rich imidazole motif. nih.gov

Copper-catalyzed cyanation is another effective method. tezu.ernet.in For instance, aryl iodides can be cyanated using N,N-dimethyl aminomalononitrile (B1212270) in the presence of a copper catalyst. tezu.ernet.in The use of malononitrile (B47326) as a cyano source has also been reported for the one-pot regioselective C-H activation iodination–cyanation of certain heterocyclic systems. tezu.ernet.in

| Cyanating Agent | Catalyst/Conditions | Substrate | Reference |

| Trimethylsilyl cyanide (TMSCN) | Triflic anhydride activation | Purines | nih.gov |

| N,N-Dimethyl aminomalononitrile | Copper-promoted | Aryl iodides | tezu.ernet.in |

| Malononitrile | C-H activation iodination | 2,4-Diarylquinazolines | tezu.ernet.in |

Conversion from Precursor Functional Groups (e.g., aldehyde or carboxylic acid)

The synthesis of 2-Phenylimidazole-4-carbonitrile can be achieved by transforming precursor molecules containing aldehyde or carboxylic acid functional groups at the C4 position of the imidazole ring.

Alternatively, the synthesis can start from 2-phenylimidazole-4-carboxylic acid. nih.gov This carboxylic acid can be converted to the corresponding amide, which is then dehydrated to yield the target nitrile. A study on related thiazole (B1198619) compounds demonstrated the synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, which could serve as a procedural model. nih.gov

Another potential route starts from 4-hydroxymethyl-2-phenylimidazole. This alcohol can be oxidized to the corresponding aldehyde, which is then converted to the nitrile. The synthesis of 4-hydroxymethyl-2-phenylimidazole from 2-phenylimidazole-4-carboxylic acid has been described. prepchem.com

Regioselective Functionalization of C-H Bonds

Direct functionalization of carbon-hydrogen (C-H) bonds offers an efficient and atom-economical approach to synthesizing substituted imidazoles. This strategy avoids the need for pre-functionalized starting materials.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation of imidazoles. nih.govresearchgate.net This method allows for the direct formation of carbon-carbon bonds between the imidazole core and various aryl groups. Research has shown that the regioselectivity of these reactions can be controlled. For instance, the C5-position of the imidazole ring is often preferentially arylated. acs.orgfigshare.com However, by employing specific protecting groups, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, the regioselectivity can be directed to other positions. nih.gov

While direct C-H arylation to introduce a cyano-phenyl group is a possibility, a more common strategy involves the arylation of a pre-existing cyano-imidazole or the cyanation of an arylated imidazole. Palladium catalysts, often in the form of Pd(OAc)₂, have been effectively used for the C-H arylation of various azoles, including imidazoles. nih.govrsc.orgrsc.org

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is another method for the functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.orgkuleuven.beorganic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group. acs.org While VNS is commonly applied to nitroarenes, it has also been used for the functionalization of other heterocyclic systems. organic-chemistry.org

In the context of synthesizing 2-Phenylimidazole-4-carbonitrile, VNS could potentially be used to introduce the cyano group at the C4 position of a 2-phenylimidazole precursor. This would require a nucleophile containing a cyano group and a suitable leaving group. The reaction proceeds via the formation of a σ-adduct, followed by the elimination of the leaving group to restore aromaticity. organic-chemistry.org

Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. caloongchem.comjetir.orgasianpubs.orgsciforum.netnih.govsioc-journal.cn The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. sciforum.net This technique has been successfully applied to the synthesis of various imidazole derivatives, including 2,4,5-triphenylimidazoles. jetir.orgasianpubs.org The synthesis of 2-Phenylimidazole-4-carbonitrile could potentially be expedited through a microwave-assisted approach, particularly in the cyclization or functionalization steps.

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prevalent. researchgate.netacs.orgacs.org These reactions typically involve the coupling of an organoboron compound with a halide in the presence of a palladium catalyst.

For the synthesis of 2-Phenylimidazole-4-carbonitrile, a Suzuki-Miyaura coupling could be envisioned where a 4-halo-2-phenylimidazole is coupled with a cyanophenylboronic acid derivative, or a 2-phenyl-4-boronic acid imidazole is coupled with a cyanohalobenzene. Various palladium complexes, including those derived from 2-phenylimidazole itself, have been shown to be effective catalysts for such transformations. researchgate.netacs.orgacs.org Nickel-based catalysts have also been explored for the C-H arylation of imidazoles. rsc.org

Data Tables

Table 1: Overview of Synthetic Methodologies

| Methodology | Precursor/Substrate | Key Reagents/Catalysts | Target Bond Formation | Reference |

| Conversion from Carboxylic Acid | 2-Phenylimidazole-4-carboxylic acid | Thionyl chloride, Ammonia, Dehydrating agent | C-CN | nih.govnih.gov |

| Palladium-Catalyzed C-H Arylation | Imidazole | Aryl Halide, Pd(OAc)₂ | C-Aryl | nih.govnih.gov |

| Vicarious Nucleophilic Substitution | 2-Phenylimidazole | Cyanonucleophile with leaving group | C-CN | wikipedia.orgorganic-chemistry.org |

| Microwave-Assisted Synthesis | Aldehyde, Ammonium Acetate, etc. | - | Imidazole ring formation/functionalization | jetir.orgsciforum.net |

| Metal-Catalyzed Coupling | Halo-imidazole, Boronic acid | Palladium Catalyst | C-C | researchgate.netacs.org |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions are a cornerstone in the synthesis of complex heterocyclic structures like 2-phenylimidazole-4-carbonitrile. The most prominent MCR for the imidazole core is the Debus-Radziszewski imidazole synthesis, first reported in 1858. caloongchem.comwikipedia.org This reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form the imidazole ring. wikipedia.orgscribd.com

In the classic synthesis of the parent 2-phenylimidazole, the reactants are glyoxal (the 1,2-dicarbonyl component), benzaldehyde, and ammonia. caloongchem.comgoogle.com The process is valued for its use of readily available raw materials and a direct, one-step reaction pathway. caloongchem.com Catalysts such as Lewis acids, silica (B1680970) tungstic acid, or ionic liquids can be introduced to improve yields, which can otherwise be modest due to the formation of by-products. caloongchem.com

To produce the target molecule, 2-phenylimidazole-4-carbonitrile, this fundamental approach must be modified. The key challenge lies in selecting a starting material that can provide the C4-carbonitrile and C5-hydrogen atoms of the imidazole ring, instead of the symmetrical glyoxal. While no specific multicomponent reaction for the direct synthesis of 2-phenylimidazole-4-carbonitrile is extensively documented, a hypothetical three-component reaction provides a logical pathway. This approach would involve the reaction of:

Benzaldehyde : To provide the phenyl group at the C2 position.

An Ammonia Source : Typically ammonium acetate, which provides the two nitrogen atoms for the imidazole ring. caloongchem.com

A Cyano-containing Precursor : A molecule such as 2-amino-2-cyanoacetamide (B1359851) or a related α-aminonitrile derivative that can react with the aldehyde and ammonia source to form the desired substituted imidazole ring.

The mechanism for such a reaction would likely proceed through the initial formation of an imine from benzaldehyde and ammonia, followed by condensation with the cyano-containing precursor and subsequent cyclization and aromatization to yield the final product.

Table 1: Representative Multicomponent Reaction for the 2-Phenylimidazole Core

| Reaction Name | Reactants | Typical Conditions | Product | Citations |

| Debus-Radziszewski Synthesis | Benzaldehyde, Glyoxal, Ammonia | Controlled temperature (50-80°C), micropressure, aqueous solution | 2-Phenylimidazole | caloongchem.comgoogle.com |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of 2-phenylimidazole-4-carbonitrile and its synthetic intermediates is critical for obtaining a product of high purity. The techniques employed depend on the physical state of the product and the nature of the impurities. As a solid compound, its purification typically involves a combination of precipitation, crystallization, and chromatographic methods.

A common initial purification step following synthesis involves precipitating the crude product from the reaction mixture. This is often achieved by adding water to the reaction medium, which causes the less-soluble organic product to solidify. justia.com The resulting solid is then collected by filtration, washed with water to remove water-soluble impurities, and subsequently washed with a non-polar organic solvent like toluene (B28343) to remove non-polar by-products. justia.com The product is finally dried under a vacuum to remove residual solvents. justia.com

For more rigorous purification, especially when dealing with isomeric by-products, selective precipitation via salt formation is a powerful technique that can avert the need for large-scale chromatography. google.com In this method, the crude mixture containing the imidazole derivative is dissolved in a suitable solvent, and a strong acid is added. The basic imidazole selectively forms a salt which, due to its different solubility, precipitates from the solution and can be isolated by filtration. google.com

When high-purity material is required, standard laboratory techniques such as recrystallization and column chromatography are employed.

Recrystallization : This involves dissolving the crude solid in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, or a benzene/petroleum ether mixture) and allowing it to cool slowly. semanticscholar.orgnih.gov As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Column Chromatography : This is a highly effective method for separating the target compound from closely related impurities. For imidazole derivatives, silica gel is commonly used as the stationary phase. acs.org The crude product is loaded onto the column and eluted with a solvent system, such as a mixture of chloroform (B151607) and methanol, with the polarity adjusted to achieve optimal separation. acs.org The fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the purified compound.

Table 2: Summary of Purification and Isolation Techniques

| Technique | Principle | Application | Citations |

| Precipitation/Crystallization | Differential solubility of the product and impurities in a given solvent system. | Initial isolation of the crude solid product from the reaction mixture. | google.comjustia.com |

| Acid-Base Extraction/Salt Formation | Conversion of the basic imidazole to a salt, altering its solubility for separation. | Separation of the target compound from non-basic impurities or isomeric by-products. | google.com |

| Recrystallization | Purification of a solid based on differences in solubility between the compound and impurities in a specific solvent at different temperatures. | Final purification of the solid product to achieve high purity. | semanticscholar.orgnih.gov |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel) as a mobile phase passes through it. | High-purity separation from structurally similar impurities. | acs.org |

Spectroscopic and Structural Characterization of 2 Phenylimidazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, for 2-phenylimidazole (B1217362) derivatives, the phenomenon of prototropic tautomerism presents a significant challenge that requires advanced NMR methodologies for a complete structural assignment.

The imidazole (B134444) ring of 2-Phenylimidazole-4-carbonitrile can exist in two tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms (N1 and N3). This exchange is often rapid on the NMR timescale, particularly in solution at room temperature. This fast tautomerization can lead to the broadening or complete disappearance of signals for the imidazole ring's carbon atoms (C2, C4, and C5) in standard 13C NMR spectra, complicating a full structural description. pharm.or.jp

Research on structurally related 2-phenylimidazolecarbaldehydes has demonstrated that this is a common issue within this class of compounds. pharm.or.jp In solution, the energy difference between the possible tautomers can be very small, suggesting that both forms can be present simultaneously. pharm.or.jp To overcome this, specialized techniques such as low-temperature NMR are employed. By lowering the temperature, the rate of proton exchange can be slowed significantly, allowing for the detection of the individual tautomers.

To circumvent the problems of fast tautomerization in solution, solid-state NMR spectroscopy is an exceptionally powerful tool. Cross-Polarization Magic-Angle Spinning (13C CP-MAS) NMR is particularly effective for obtaining high-resolution spectra of solid samples. In the solid state, the molecular motion is restricted, and the tautomeric exchange is often "frozen," allowing for the unambiguous observation of carbon signals that are undetectable in solution.

Studies on analogous 2-phenylimidazoles have successfully used 13C CP-MAS NMR to provide a clear structural characterization where solution NMR failed. pharm.or.jp This technique allows for the identification and assignment of the distinct carbon environments in the imidazole ring, often revealing the co-existence of both tautomers within different crystalline domains. pharm.or.jp

Table 1: Expected 13C NMR Chemical Shifts for 2-Phenylimidazole-4-carbonitrile (Note: These are estimated values based on known substituent effects. Actual values may vary.)

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C2 | 145-150 | Attached to two nitrogen atoms and the phenyl group. |

| C4 | 105-115 | Site of the carbonitrile substituent. |

| C5 | 120-130 | Adjacent to the N-H group. |

| Phenyl C (ipso) | 128-132 | Carbon attached to the imidazole ring. |

| Phenyl C (o, m, p) | 125-130 | Aromatic carbons of the phenyl ring. |

| C≡N | 115-120 | Nitrile carbon. |

Two-dimensional (2D) NMR experiments are indispensable for providing complete and unambiguous assignments of both proton (1H) and carbon (13C) signals. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity within the molecule.

HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons.

HMBC reveals correlations between carbons and protons over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons, such as C2, C4, and the ipso-carbon of the phenyl ring, by observing their correlations to nearby protons.

In the solid state, 2D techniques like 1H-13C HETCOR (Heteronuclear Correlation) serve a similar purpose, correlating the signals of neighboring 1H and 13C nuclei to confirm assignments and support the identification of co-existing tautomers. pharm.or.jp

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For 2-Phenylimidazole-4-carbonitrile (C₁₀H₇N₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its exact mass. The fragmentation pattern would likely involve the loss of small, stable molecules.

Table 2: Predicted Mass Spectrometry Data for 2-Phenylimidazole-4-carbonitrile

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₇N₃ |

| Molecular Weight | 169.18 g/mol |

| Exact Mass | 169.0640 |

| Expected [M+H]⁺ | 170.0718 |

| Likely Fragmentation | Loss of HCN (m/z 27), fragmentation of the imidazole and phenyl rings. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of 2-Phenylimidazole-4-carbonitrile is expected to show several key absorption bands. The most prominent and diagnostic peak would be from the nitrile group (C≡N).

Research on a similar compound, 5-Chloro-1-(3-methylphenyl)-2-phenylimidazole-4-carbonitrile, identified the C≡N stretch at 2235 cm⁻¹, providing a strong reference point.

Table 3: Characteristic Infrared Absorption Bands for 2-Phenylimidazole-4-carbonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3300 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Nitrile (C≡N) | Stretching | 2220-2260 (sharp, medium intensity) |

| C=N and C=C | Ring Stretching | 1450-1615 |

| Aromatic C-H | Out-of-plane Bending | 690-900 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula to verify the compound's empirical formula and assess its purity.

Table 4: Theoretical Elemental Analysis for C₁₀H₇N₃

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 70.99% |

| Hydrogen | H | 4.17% |

| Nitrogen | N | 24.84% |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a foundational method in computational chemistry for predicting the electronic structure and properties of molecules. stmjournals.com By calculating the electron density, DFT can provide accurate insights into a molecule's geometry, energy, and reactivity. stmjournals.comresearchgate.net For derivatives of phenylimidazole, DFT calculations are instrumental in understanding their fundamental chemical nature.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov

While specific DFT studies on 2-phenylimidazole-4-carbonitrile are not detailed in the available literature, analysis of related structures provides significant insight. For similar heterocyclic systems, the HOMO is typically distributed over the electron-rich regions, such as the phenyl and imidazole (B134444) rings, while the LUMO is often located on areas with electron-accepting character. researchgate.net

In 2-phenylimidazole-4-carbonitrile, the phenyl ring and the imidazole ring would be the primary contributors to the HOMO. The introduction of the electron-withdrawing carbonitrile (-CN) group at the 4-position of the imidazole ring is expected to have a profound effect. This group would lower the energy of both the HOMO and the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to the unsubstituted 2-phenylimidazole (B1217362). A smaller energy gap suggests that the molecule could be more reactive and possess specific electronic absorption properties. Computational studies on related thiazolidine (B150603) amides have shown that the HOMO-LUMO gap is a key factor in interpreting chemical reactivity. researchgate.net

Table 1: Predicted General Effects of a 4-Carbonitrile Group on the Electronic Properties of 2-Phenylimidazole

| Property | 2-Phenylimidazole (Reference) | 2-Phenylimidazole-4-carbonitrile (Predicted Effect) | Rationale |

|---|---|---|---|

| HOMO Energy | Higher | Lower | The electron-withdrawing -CN group stabilizes the electron density. |

| LUMO Energy | Higher | Lower | The -CN group acts as an electron acceptor, lowering the LUMO energy. |

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable.

For the related compound 4-phenylimidazole (B135205), DFT calculations have been performed to predict its ¹H and ¹³C NMR spectra, showing good agreement with experimental findings. researchgate.net Such studies often use the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shifts for protons and carbons are highly sensitive to the electronic environment. pdx.educhemistrysteps.com

In the case of 2-phenylimidazole-4-carbonitrile, the carbonitrile group at the C4 position would act as a strong electron-withdrawing and anisotropic group. This would lead to a predictable downfield shift (higher ppm value) for the proton at the C5 position of the imidazole ring. Similarly, the C4 and C5 carbon signals in the ¹³C NMR spectrum would be significantly affected compared to unsubstituted 2-phenylimidazole.

Table 2: Experimental vs. Calculated ¹³C NMR Chemical Shifts for the Analogous 4-Phenylimidazole

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) B3LYP/6-311G(d,p) |

|---|---|---|

| C2 | 135.4 | 136.2 |

| C4 | 128.5 | 129.3 |

| C5 | 120.9 | 121.7 |

Data derived from a study on 4-phenylimidazole and serves as an example of the methodology. researchgate.net

Imidazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. encyclopedia.pub DFT calculations are an excellent method for determining the relative energies and, therefore, the relative stabilities of these tautomers.

The way molecules arrange themselves in a solid-state crystal lattice is determined by a network of intermolecular interactions. DFT can be used to understand these forces, which include hydrogen bonding and π–π stacking.

In closely related nitroimidazole derivatives, such as 2-methyl-4-nitro-1H-imidazole-5-carbonitrile, the primary packing motif is the formation of infinite chains linked by N-H···N hydrogen bonds between the imidazole rings. nih.gov It is highly probable that 2-phenylimidazole-4-carbonitrile would exhibit a similar strong N-H···N hydrogen bonding pattern. Additionally, the nitrile nitrogen is a potential hydrogen bond acceptor. Other significant interactions would likely include π–π stacking between the phenyl rings of adjacent molecules and C-H···π interactions. Hirshfeld surface analysis, often paired with DFT, is a powerful tool for visualizing and quantifying these intermolecular contacts. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). impactfactor.org This method is fundamental in drug discovery for evaluating the binding affinity and interaction patterns of potential inhibitors.

While specific docking studies for 2-phenylimidazole-4-carbonitrile are not available in the searched literature, studies on the closely related 2-phenylbenzimidazole (B57529) have demonstrated its potential to bind to targets like cyclooxygenase (COX) and estrogen receptors. impactfactor.org In one such study, 2-phenylbenzimidazole showed a strong binding affinity of -7.9 kcal/mol with the COX-2 enzyme (PDB ID: 1CX2). impactfactor.org

For 2-phenylimidazole-4-carbonitrile, docking studies could be employed to explore its potential as an inhibitor for various enzymes. The core phenylimidazole scaffold provides a rigid framework for binding, while the nitrile group could serve as a key hydrogen bond acceptor, potentially enhancing binding affinity and specificity for a target active site. nih.gov Docking simulations would reveal key interactions, such as hydrogen bonds with amino acid residues like Serine or hydrophobic interactions with residues like Tyrosine and Phenylalanine. nih.govnih.gov

Mechanistic Studies of Chemical Transformations

DFT is also a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a complete reaction energy profile can be constructed. This provides detailed insights into the feasibility of a reaction pathway and the factors controlling its rate.

The synthesis of phenylimidazole derivatives can proceed through various routes, such as the reaction of a bromoacetyl derivative with formamide. nih.gov A mechanistic study of the formation of 2-phenylimidazole-4-carbonitrile using DFT could elucidate the precise steps of the cyclization and dehydration process. Such a study would identify the transition state structures, calculate activation barriers, and confirm the most energetically favorable pathway, offering valuable information for optimizing reaction conditions to improve yield and purity.

Chemical Reactivity and Derivatization Strategies of 2 Phenylimidazole 4 Carbonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical modifications, including hydrolysis, reduction, and participation in cycloaddition reactions.

Hydrolysis to Carboxylic Acids

The nitrile group of 2-phenylimidazole-4-carbonitrile can be hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. weebly.comlibretexts.orgchemguide.co.uk The process typically involves heating the nitrile with an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide. chemguide.co.uk

Under acidic conditions, the nitrile is heated under reflux with a dilute acid. libretexts.orgchemguide.co.uk The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comlumenlearning.com The final product is the free carboxylic acid, 2-phenylimidazole-4-carboxylic acid. chemguide.co.uk

Acid-Catalyzed Hydrolysis of 2-Phenylimidazole-4-carbonitrile

| Reactant | Reagents | Product |

|---|

In alkaline hydrolysis, the nitrile is heated with a solution of a base, such as sodium hydroxide. libretexts.orgchemguide.co.uk This initially forms the salt of the carboxylic acid. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uk

Base-Catalyzed Hydrolysis of 2-Phenylimidazole-4-carbonitrile

| Reactant | Reagents | Intermediate Product | Final Product (after acidification) |

|---|

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding (2-phenyl-1H-imidazol-4-yl)methanamine. wikipedia.org This reduction can be accomplished using various reducing agents. chemguide.co.uk

Catalytic hydrogenation is a common and economical method for nitrile reduction. wikipedia.org This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk

Catalytic Hydrogenation of 2-Phenylimidazole-4-carbonitrile

| Reactant | Reagents | Product |

|---|

Alternatively, stoichiometric reducing agents can be employed. wikipedia.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk Other reagents like ammonia (B1221849) borane (B79455) have also been shown to be effective for the reduction of a wide range of nitriles to primary amines. organic-chemistry.org

Chemical Reduction of 2-Phenylimidazole-4-carbonitrile

| Reactant | Reducing Agent | Product |

|---|---|---|

| 2-Phenylimidazole-4-carbonitrile | Lithium Aluminum Hydride (LiAlH₄) | (2-Phenyl-1H-imidazol-4-yl)methanamine |

It is important to control the reaction conditions to favor the formation of the primary amine, as side reactions can lead to the formation of secondary and tertiary amines. wikipedia.org

Participation in Cycloaddition Reactions

The nitrile group can act as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. While specific examples involving 2-phenylimidazole-4-carbonitrile are not prevalent in the provided search results, the reactivity of nitrile groups in such reactions is a known principle in organic synthesis. For instance, pyridazinecarbonitriles undergo intramolecular Diels-Alder reactions. researchgate.net Similarly, other activated nitriles can participate in [2+4] cycloaddition reactions. researchgate.net This suggests that 2-phenylimidazole-4-carbonitrile could potentially react with suitable dienes to form new heterocyclic systems.

Reactions at the Imidazole (B134444) Nitrogen Atoms (N-1 and N-3)

The imidazole ring of 2-phenylimidazole-4-carbonitrile contains two nitrogen atoms, N-1 and N-3, which are nucleophilic and can undergo reactions such as alkylation and acylation.

N-Alkylation and N-Acylation Reactions

N-alkylation of imidazoles can be achieved by reacting them with alkyl halides in the presence of a base. researchgate.net For 2-phenylimidazole-4-carbonitrile, this would involve reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent with a base like potassium carbonate or sodium hydride to yield N-alkylated products. researchgate.net

General N-Alkylation of 2-Phenylimidazole-4-carbonitrile

| Reactant | Reagents | Product |

|---|

N-acylation involves the introduction of an acyl group onto one of the imidazole nitrogens. organic-chemistry.org This is typically carried out using an acylating agent such as an acid chloride or an acid anhydride (B1165640). researchgate.net The reaction may be catalyzed by a base. The selective acylation of imidazoles can be influenced by the reaction conditions. researchgate.net

General N-Acylation of 2-Phenylimidazole-4-carbonitrile

| Reactant | Reagents | Product |

|---|

Coordination Chemistry and Ligand Design

2-Phenylimidazole-4-carbonitrile as a Ligand Motif

The 2-Phenylimidazole-4-carbonitrile molecule is a multifunctional ligand with several potential coordination sites. The imidazole (B134444) ring itself presents two nitrogen atoms, the pyrrolic (-NH) and the iminic (=N-), that can engage in coordination. Typically, the imine nitrogen acts as a strong sigma-donor, a common feature in transition metal imidazole complexes. wikipedia.org The presence of a phenyl group at the 2-position and a carbonitrile (cyano) group at the 4-position introduces additional electronic and steric influences that modulate the ligand's coordination behavior.

Binding Modes to Metal Centers via Nitrogen and Nitrile Groups

2-Phenylimidazole-4-carbonitrile offers multiple possibilities for binding to metal centers. The primary coordination site is the sp2-hybridized iminic nitrogen atom of the imidazole ring, which acts as a robust sigma-donor. wikipedia.org This is a well-established binding mode for a vast array of imidazole-containing ligands.

Furthermore, the nitrile group (-C≡N) at the 4-position introduces a second potential coordination site. Nitriles are versatile ligands that most commonly coordinate to metal ions in a monodentate, end-on fashion through the nitrogen lone pair. unibo.itnih.gov This interaction is primarily a sigma-donation, but pi-back-donation from the metal to the π* orbitals of the C≡N bond can also occur, particularly with electron-rich metal centers. nih.govresearchgate.net The coordination of the nitrile group can be influenced by steric factors and the electronic properties of the metal center. unibo.it

The bifunctional nature of 2-Phenylimidazole-4-carbonitrile allows it to act as a monodentate ligand, coordinating through either the imidazole nitrogen or the nitrile nitrogen. More interestingly, it can function as a bridging ligand, linking two metal centers. This bridging can occur through the imidazole nitrogen and the nitrile nitrogen, leading to the formation of coordination polymers or discrete polynuclear complexes. The potential for such bridging is a key feature in the design of metal-organic frameworks (MOFs). While direct structural evidence for the bridging of 2-Phenylimidazole-4-carbonitrile is not extensively documented, the behavior of related cyano-functionalized imidazolate ligands suggests that they can act as both monodentate and µ-bidentate ligands. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Phenylimidazole-4-carbonitrile can be achieved through standard coordination chemistry techniques. Typically, this involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the resulting complex's structure and dimensionality. The synthesis of related substituted imidazole complexes with Co(II), Fe(II), and Zn(II) has been reported, providing a methodological basis.

Role in Chiral Ligand Architectures

The development of chiral ligands is a cornerstone of asymmetric catalysis. The rigid backbone and functionalizable nature of the 2-phenylimidazole (B1217362) scaffold make it an attractive candidate for the design of new chiral ligands. While the parent 2-Phenylimidazole-4-carbonitrile is achiral, it can be readily modified to incorporate chiral centers.

The synthesis of chiral ligands often involves the use of enantiopure starting materials or the resolution of racemic mixtures. rsc.orgnih.gov For instance, chiral substituents could be introduced at the N1 position of the imidazole ring or on the phenyl group. The resulting chiral 2-phenylimidazole-based ligands can then be coordinated to a metal center to create a chiral catalyst. The design of such ligands is crucial, as even subtle steric and electronic modifications can have a profound impact on the enantioselectivity of a catalytic reaction. nih.gov The synthesis of chiral triazole-oxazoline derivatives from chiral precursors highlights a potential pathway for developing chiral ligands from heterocyclic compounds like 2-Phenylimidazole-4-carbonitrile. researchgate.net The field has seen the successful application of various chiral ligands, such as those based on bis(oxazolinyl)thiophenes, in asymmetric catalysis. nih.gov

Influence of Positional Isomerism on Coordination Geometry and Supramolecular Assembly

Positional isomerism, the different placement of substituents on the imidazole ring, can significantly impact the coordination geometry and the resulting supramolecular architecture of metal complexes. nih.gov For instance, the coordination behavior of 2-phenylimidazole can differ substantially from that of 4- or 5-phenylimidazole. These differences arise from both steric and electronic effects.

In the case of phenylimidazole-carbonitrile isomers, moving the phenyl and cyano groups to different positions on the imidazole ring would alter the ligand's bite angle, steric bulk around the coordination sites, and the potential for hydrogen bonding and π-π stacking interactions. For example, a study on cobalt(II) complexes with 2-phenylimidazole and 5-phenylimidazole revealed that the former tends to form tetrahedral or quasi-tetrahedral complexes, while the latter favors octahedral coordination. This demonstrates the profound influence of isomerism on the coordination geometry.

The supramolecular assembly of these complexes is also heavily influenced by isomerism. The positions of the functional groups dictate the directionality of intermolecular interactions, such as hydrogen bonds and π-π stacking. researchgate.net These interactions play a crucial role in the self-assembly of molecules into one-, two-, or three-dimensional networks. The crystal structure of 1H-imidazole-4-carbonitrile, for example, is dominated by N-H···N hydrogen-bonded chains and π-π stacking between the planar rings. researchgate.net The specific arrangement of these interactions, governed by the isomeric form of the ligand, ultimately determines the topology and properties of the resulting supramolecular material.

Applications in Materials Science and Engineering

Optoelectronic Materials

The field of optoelectronics relies on materials that can efficiently convert electricity into light and vice versa. Phenylimidazole derivatives have been identified as key components in the fabrication of high-performance organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is heavily dependent on the emitter material used in its emissive layer. Research has shown that metal complexes incorporating phenylimidazole-based ligands can function as highly efficient emitters, particularly for the challenging blue-light spectrum.

Although direct studies on 2-Phenylimidazole-4-carbonitrile in OLEDs are not widely published, related compounds, such as facial-homoleptic iridium(III) complexes with functionalized phenylimidazole ligands, have demonstrated excellent performance. For instance, a complex named CNIr, which is a facial-tris(1-(2,6-diisopropylphenyl)-2-(3-cyanophenyl)-1H-imidazolyl)iridium(III), has been used to create blue phosphorescent OLEDs. These devices exhibit low turn-on voltages and high external quantum efficiencies (EQEs) reaching up to 22.5%. rsc.org The device based on this cyano-substituted phenylimidazole derivative also showed a significantly long lifetime of over 550 hours at a brightness of 200 cd/m². rsc.org

The electronic properties of the 2-phenylimidazole (B1217362) scaffold, such as its ability to facilitate charge transport and its stable conjugated structure, make it an excellent candidate for enhancing OLED performance. nih.gov The introduction of a cyano (carbonitrile) group, as present in 2-Phenylimidazole-4-carbonitrile, is a known strategy for tuning the electronic and emissive properties of OLED materials.

The efficiency of OLEDs is intrinsically linked to the harvesting of both singlet and triplet excitons. Phosphorescent emitters, typically based on heavy metal complexes, allow for the capture of triplet excitons, which constitute 75% of the excitons formed under electrical excitation. Iridium(III) and Platinum(II) complexes containing phenylimidazole ligands are prominent examples of such phosphorescent emitters. rsc.orgresearchgate.net

These materials operate through complex photophysical mechanisms, including charge transfer (CT) processes. Charge transfer can occur within a single molecule (intramolecular) or between adjacent molecules (intermolecular). exeter.ac.uk In many advanced OLEDs, a process known as Thermally Activated Delayed Fluorescence (TADF) is utilized, which relies on efficient reverse intersystem crossing (RISC) from a triplet state to a singlet state. exeter.ac.ukcsulb.edu This process is critical for minimizing efficiency roll-off at high brightness levels. The design of molecules that combine both through-bond charge transfer (TBCT) and through-space charge transfer (TSCT) pathways has led to TADF emitters with high photoluminescence quantum yields and fast radiative decay rates. exeter.ac.ukcsulb.edu

For example, platinum(II) complexes with fluorinated phenylimidazole ligands have been synthesized and shown to exhibit bright sky-blue phosphorescence with high quantum yields. nih.gov The electronic transitions in these molecules are often a mix of intraligand charge transfer, ligand-to-ligand charge transfer, and metal-to-ligand charge transfer. nih.gov The specific substitution pattern on the phenylimidazole ring, including the presence and position of groups like the carbonitrile group in 2-Phenylimidazole-4-carbonitrile, would be expected to significantly influence these charge transfer characteristics and, consequently, the emissive properties and efficiency of the resulting device.

Table 1: Performance of OLEDs Based on Functionalized Phenylimidazole Emitters

| Emitter Complex | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|---|

| FIr¹ | mCP | 18.9% | Blue | Not Specified, CIEy < 0.3 | rsc.org |

| CNIr² | mCP | 22.5% | Blue | Not Specified, CIEy < 0.3 | rsc.org |

| Pt(tpim)(O^O)³ | Mixed Host | ~7.8-8.0% | Sky-Blue | Not Specified | nih.gov |

¹ fac-tris(1-(2,6-diisopropylphenyl)-2-(4-fluorophenyl)-1H-imidazolyl)iridium(III) ² fac-tris(1-(2,6-diisopropylphenyl)-2-(3-cyanophenyl)-1H-imidazolyl)iridium(III) ³ A Pt(II) complex with a terphenyl-fluorophenyl-imidazole ligand

Polymer Chemistry

The versatility of the imidazole (B134444) ring makes it a valuable building block in polymer science for creating materials with enhanced thermal and mechanical properties.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace and electronics industries. nih.gov They are typically synthesized through the polycondensation reaction of a dianhydride and a diamine. researchgate.net

While there is no direct literature detailing the use of 2-Phenylimidazole-4-carbonitrile as a monomer for polyimides, its structure contains reactive sites that could potentially be functionalized to create novel diamine or dianhydride monomers. The inherent rigidity and thermal stability of the phenylimidazole core could impart desirable properties to the resulting polyimide. Furthermore, the nitrile group could be chemically converted to other functional groups, such as amines or carboxylic acids, which are the standard reactive groups for polyimide synthesis. This would make 2-Phenylimidazole-4-carbonitrile a valuable intermediate in the synthesis of highly functionalized, high-performance polymers.

Beyond serving as a monomer, the broader class of 2-phenylimidazoles has been used as additives and curing agents in polymer systems. rsc.orgnih.gov For instance, 2-phenylimidazole is known to act as a curing agent for epoxy resins, improving the mechanical and electrical properties of the final product. nih.gov When incorporated into polymers as an additive, 2-phenylimidazole derivatives can enhance thermal stability and mechanical toughness, which is critical for components used in high-temperature environments like automotive parts and aerospace components. nih.gov The nitrile functionality of 2-Phenylimidazole-4-carbonitrile offers a site for further reactions or for influencing the material's properties, such as its dielectric constant and polarity, which are important in the fabrication of functional electronic materials.

Zeolitic Imidazolate Frameworks (ZIFs) and Metal-Organic Frameworks (MOFs)

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of Metal-Organic Frameworks (MOFs) that consist of metal ions (like zinc or cobalt) linked by imidazolate-based organic linkers. rsc.orgexeter.ac.uk These materials possess well-defined microporous structures, high surface areas, and exceptional thermal and chemical stability, making them suitable for applications in gas storage, separation, and catalysis. exeter.ac.ukrsc.org

The construction of ZIFs and MOFs relies on the geometry and functionality of the organic linker. The most common ZIF, ZIF-8, is constructed from zinc ions and 2-methylimidazole. researchgate.netrsc.org The use of more complex or functionalized imidazole derivatives allows for the tuning of the framework's pore size, topology, and surface chemistry.

There are currently no specific reports on the use of 2-Phenylimidazole-4-carbonitrile as a linker in ZIF or MOF synthesis. However, its structure presents intriguing possibilities. The imidazole nitrogen atoms can coordinate with metal centers, while the phenyl and carbonitrile groups would project into the pores of the resulting framework. These functional groups could create specific binding sites for gas molecules like CO₂, potentially enhancing the material's selectivity and adsorption capacity. The synthesis of MOFs using mixed ligands, such as an imidazolate and a carboxylate, is a common strategy to create diverse and functional structures. nih.govnih.gov Therefore, 2-Phenylimidazole-4-carbonitrile could serve as a key component in the design of new, highly functional porous materials.

As Organic Linkers in Reticular Chemistry

Reticular chemistry is a field focused on the design and synthesis of crystalline solids, such as metal-organic frameworks (MOFs) and zeolitic imidazolate frameworks (ZIFs), by linking molecular building blocks into predetermined network structures. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers used in their synthesis.

While extensive research has been conducted on various imidazole-based linkers for the construction of these frameworks, specific data on the application of 2-phenylimidazole-4-carbonitrile as a primary organic linker in reticular chemistry is not widely available in open-source literature. The foundational principles of reticular chemistry suggest that the nitrogen atoms of the imidazole ring in 2-phenylimidazole-4-carbonitrile can coordinate with metal ions, forming the nodes of a framework. The phenyl and carbonitrile groups would then project into the pores of the resulting structure, influencing its size, shape, and chemical environment. The nitrile group, in particular, could offer a site for post-synthetic modification, allowing for the introduction of further functionalities.

Tailoring Physicochemical Properties in MTV-ZIFs

Multivariate zeolitic imidazolate frameworks (MTV-ZIFs) are a subclass of MOFs where multiple distinct imidazolate linkers are incorporated into a single framework. This approach allows for fine-tuning of the material's physicochemical properties, such as pore size, surface area, and chemical functionality, with a level of precision not achievable with a single linker type.

The incorporation of 2-phenylimidazole-4-carbonitrile as a secondary or tertiary linker in an MTV-ZIF could theoretically be used to systematically alter the properties of the material. For instance, by varying the ratio of 2-phenylimidazole-4-carbonitrile to other linkers, such as 2-methylimidazole, it may be possible to control the framework's flexibility, gas adsorption characteristics, and catalytic activity. However, specific research data detailing the successful synthesis and property-tuning of MTV-ZIFs using 2-phenylimidazole-4-carbonitrile is not presently found in publicly accessible scientific databases.

Sensors and Catalysis

The functional groups present in 2-phenylimidazole-4-carbonitrile suggest its potential utility in the fields of chemical sensing and catalysis. The imidazole moiety is known to coordinate with various metal ions, and the nitrile group can participate in a range of chemical reactions.

In the context of sensors, 2-phenylimidazole-based compounds have been explored for their potential in analytical chemistry. caloongchem.com The specific reactivity of the imidazole ring and the potential for the nitrile group to interact with analytes could enable the design of selective chemical sensors. For example, a sensor based on this compound could potentially detect metal ions or specific organic molecules through changes in its optical or electronic properties upon binding. caloongchem.com

Applications in Catalysis

Asymmetric Catalysis

Asymmetric catalysis focuses on the synthesis of chiral molecules, a critical endeavor in the pharmaceutical and fine chemical industries where a single enantiomer of a compound is often responsible for the desired biological activity. mdpi.com The imidazole (B134444) scaffold is a key component in the design of chiral ligands and catalysts that can effectively control the stereochemical outcome of a reaction.

Imidazole-Based Chiral Ligands for Stereoselective Transformations

The efficacy of asymmetric catalysis hinges on the design of chiral ligands that coordinate to a metal center and create a chiral environment, influencing the approach of reactants and favoring the formation of one stereoisomer over another. Imidazole derivatives are excellent candidates for such ligands. By attaching chiral substituents to the imidazole ring, it is possible to develop a vast library of ligands with tunable steric and electronic properties. mdpi.com

For instance, C2-symmetric N-heterocyclic carbenes, often derived from imidazole precursors, have emerged as privileged ligands in asymmetric transition-metal catalysis due to their strong σ-donating properties which stabilize the metal center. mdpi.com The synthesis of chiral ligands can be achieved by using chiral N-substituents or by building a chiral backbone into the imidazole ring itself. mdpi.com The 2-phenylimidazole-4-carbonitrile structure could be functionalized, for example, by introducing chiral groups at the N-1 position of the imidazole ring to create novel monodentate ligands for stereoselective transformations. nih.govrsc.org

Performance in Specific Reactions (e.g., Henry Reaction)

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone) to produce β-nitro alcohols. wikipedia.orgorganic-chemistry.org These products are highly valuable as they can be readily converted into other important functional groups, such as β-amino alcohols or α-nitro ketones. wikipedia.org

Achieving high enantioselectivity in the Henry reaction often requires a chiral catalyst. Transition metal complexes featuring chiral ligands are frequently employed for this purpose. niscpr.res.in Copper(II) complexes with chiral bis(oxazoline) (BOX) ligands, for example, have been shown to be effective catalysts for this transformation. niscpr.res.in

While direct data on 2-phenylimidazole-4-carbonitrile is not available, catalysts based on the broader imidazole scaffold have been explored. The performance of such catalysts is typically evaluated based on the yield and enantiomeric excess (ee) of the desired product. The electronic nature of the aldehyde substrate significantly impacts the reaction's success; aldehydes with electron-withdrawing groups tend to react faster and produce higher yields. rsc.org A hypothetical chiral ligand derived from 2-phenylimidazole-4-carbonitrile could be paired with a metal like copper or iron to catalyze the Henry reaction, where its unique electronic signature could influence both reactivity and stereoselectivity. rsc.orgniscpr.res.in

Table 1: Examples of Catalyst Performance in the Asymmetric Henry Reaction (Note: This table presents data for various imidazole-related and other catalytic systems to illustrate typical performance metrics in the Henry reaction, as specific data for 2-phenylimidazole-4-carbonitrile is not available.)

| Catalyst / Ligand System | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| ST0779 Enzyme | 4-Nitrobenzaldehyde | 92 | 94 | rsc.org |

| Chiral Diamine-Cu(OAc)₂ | Benzaldehyde (B42025) | 99 | 95 | niscpr.res.in |

| (R,R)-1,2-cyclohexanediamine Schiff base-Cu(II) | Benzaldehyde | 94 | <30 | niscpr.res.in |

| Bifunctional Thiourea Catalyst | Various | High | High | researchgate.net |

Transition Metal Catalysis

Imidazole-Based N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) are a class of carbon-based ligands that have revolutionized transition metal catalysis over the past few decades. researchgate.net The most common NHCs are derived from five-membered rings such as imidazole. acs.org These ligands are known for being strong σ-donors, which allows them to form very stable bonds with transition metals. acs.orgresearchgate.net This strong bond prevents catalyst decomposition and often leads to higher catalytic activity and longevity.

An NHC can be generated from an imidazolium (B1220033) salt precursor, which in turn could be synthesized from an imidazole derivative like 2-phenylimidazole-4-carbonitrile. The resulting NHC would feature a phenyl group at the C2-position and a carbonitrile group at the C4-position. This substitution pattern would influence the electronic properties of the carbene and, consequently, the behavior of any metal complex it is a part of. Palladium-NHC complexes, for instance, are widely used as catalysts in cross-coupling reactions. researchgate.net The combination of NHC catalysis with transition metal catalysis in dual systems has also been shown to enable unprecedented transformations with high stereoselectivity. nih.gov

Role in Industrial Catalytic Processes

The robustness and high activity of NHC-metal complexes make them suitable for industrial applications. researchgate.netresearchgate.net For example, they are used in cross-coupling and metathesis reactions, which are fundamental transformations in the production of pharmaceuticals and advanced materials. researchgate.net

One notable industrial application involving an imidazole derivative is the Biphasic Acid Scavenging using Ionic Liquids (BASIL™) process. jetir.org In this process, 1-methylimidazole (B24206) is used to scavenge HCl produced in a chemical reaction. It forms an ionic liquid, 1-methylimidazolium (B8483265) chloride, which separates as a distinct liquid phase, simplifying the purification process and allowing for the recycling of the imidazole. jetir.org This highlights the industrial utility of even simple imidazole derivatives in improving process efficiency and sustainability. While not an NHC application, it underscores the value of the imidazole core in large-scale chemical production. Catalysts derived from 2-phenylimidazole-4-carbonitrile could potentially find use in similar advanced processes where catalyst stability and efficiency are paramount. caloongchem.comiitm.ac.in

Green Chemistry Applications (e.g., Recyclable Solvents)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net A key area of focus is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. researchgate.netorientjchem.org

Imidazole derivatives are central to the development of a major class of green solvents: ionic liquids (ILs). Imidazolium-based ILs are salts that are liquid at or near room temperature. They are characterized by their negligible vapor pressure, high thermal stability, and tunable solvent properties. orientjchem.org These characteristics make them attractive alternatives to traditional solvents, reducing air pollution and flammability risks. orientjchem.org

By selecting appropriate anion and cation pairs, the properties of ILs can be tailored for specific applications, including their use as recyclable solvents and catalyst supports in chemical reactions. researchgate.netrsc.org The structure of 2-phenylimidazole-4-carbonitrile could serve as a foundation for creating novel imidazolium-based ionic liquids. The phenyl and carbonitrile groups would impart specific properties, potentially influencing the IL's polarity, viscosity, and ability to dissolve certain reactants or catalysts. Using such an IL could allow for the catalytic reaction and product separation to occur in a more sustainable manner, with the potential for the solvent/catalyst system to be recovered and reused for multiple cycles. jetir.orgresearchgate.net

Applications in Medicinal Chemistry

General Overview of Biological Activities of Phenylimidazoles

Phenylimidazole derivatives are a significant class of organic compounds that feature a phenyl group attached to an imidazole (B134444) ring. acs.org This structural motif imparts a range of unique properties, making them versatile in various scientific fields, especially in medicinal chemistry. acs.org These compounds have demonstrated a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, which positions them as promising candidates for the development of new drugs. acs.org

The imidazole ring itself is a five-membered heterocyclic structure with two nitrogen atoms and three carbon atoms. acs.org This core is found in several naturally occurring and synthetic molecules with biological importance. biomedpharmajournal.orgbenthamdirect.com The presence of the phenyl group adds to the structural diversity and can influence the compound's interactions with biological targets. acs.org Researchers utilize 2-phenylimidazole (B1217362) as a key intermediate in synthesizing various bioactive molecules, such as antifungal and anti-inflammatory drugs. chemimpex.com Its structure allows for significant interactions with biological targets, making it a valuable component in drug development. chemimpex.com

The versatility of phenylimidazoles also extends to their use in materials science for creating polymers and coordination compounds used in applications like sensors and catalysis. acs.org The unique structural characteristics and reactivity of phenylimidazoles make them crucial in fabricating functional materials. acs.org

Imidazole Derivatives as Pharmaceutical Scaffolds

The imidazole scaffold is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to engage in various interactions with biological targets. biomedpharmajournal.orgbenthamdirect.comnih.gov The structural features of the imidazole ring, with its three carbons and two electron-rich nitrogen atoms, allow it to readily bind with a variety of enzymes, proteins, and receptors. tandfonline.comresearchgate.net This binding occurs through multiple types of interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, coordination, ion-dipole, and cation-π interactions. benthamdirect.comnih.gov

This versatile binding capability has led to the incorporation of the imidazole core into a wide range of FDA-approved drugs. nih.gov It is a fundamental component of several natural products like the amino acid histidine, histamine, biotin, and certain alkaloids and nucleic acids. biomedpharmajournal.orgnih.gov The ionizable nature of the imidazole ring often imparts favorable pharmacokinetic properties to the compounds that contain it. biomedpharmajournal.org

The broad spectrum of biological activities associated with imidazole derivatives, such as anticancer, antimicrobial, and anti-inflammatory effects, has spurred intensive research into this class of compounds. benthamdirect.comnih.govtandfonline.com Scientists are actively exploring imidazole-based compounds to develop new therapeutic agents with improved efficacy and better safety profiles to address the shortcomings of some existing drugs. nih.gov

Potential as Anticancer Agents

Phenylimidazole derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. nih.govekb.eg Their potential stems from their ability to target various mechanisms involved in cancer cell growth and proliferation. tandfonline.comresearchgate.net Some imidazole-based compounds have been investigated for their capacity to induce apoptosis (programmed cell death) and inhibit key enzymes crucial for cancer progression. tandfonline.comresearchgate.net

One area of focus is the development of 2-phenylimidazo[2,1-b]benzothiazole derivatives, which have shown promise in targeting oncogenic receptor tyrosine kinases like Met. plos.org These compounds can disrupt signaling pathways that drive tumor growth. plos.org For instance, the derivative Triflorcas has demonstrated the ability to impair both in vitro and in vivo tumorigenesis of cancer cells with specific mutations and interfere with other signaling pathways, suggesting a multi-targeting mechanism of action. plos.org This is significant because therapies that act on multiple oncogenic pathways may help overcome drug resistance, a major challenge in cancer treatment. plos.org

Furthermore, research into 2-phenylbenzimidazole-4-carboxamides has identified them as a new class of "minimal" DNA-intercalating agents. nih.gov While they exhibit low DNA binding affinity, some of these compounds have shown moderate antileukemic effects in vivo. nih.gov Interestingly, they did not show cross-resistance in cell lines resistant to other anticancer drugs that target topoisomerase II, suggesting a different mechanism of action. nih.gov

Studies have also explored the anticancer potential of various substituted phenylimidazole scaffolds. ekb.eg For example, certain pyrrolo[1,2-e]imidazole derivatives have displayed selective and potent anticancer activity against specific cancer cell lines in the National Cancer Institute's 60-cell line screen. ekb.eg The development of metal complexes with phenylimidazole ligands, such as a Cu(II) complex with 2,4,5-triphenylimidazole, has also shown cytotoxic effects against breast cancer cells. academicjournals.org

The tables below summarize the findings from selected studies on the anticancer activity of phenylimidazole derivatives.

Table 1: Anticancer Activity of Selected Phenylimidazole Derivatives

| Compound Class | Key Findings | Reference |

| 2-phenylimidazo[2,1-b]benzothiazole derivatives | Target oncogenic Met receptor tyrosine kinase signaling. Triflorcas impairs tumorigenesis in vitro and in vivo. | plos.org |

| 2-phenylbenzimidazole-4-carboxamides | Act as minimal DNA-intercalating agents with moderate in vivo antileukemic effects. May not act via topoisomerase II. | nih.gov |

| Pyrrolo[1,2-e]imidazole analogues | Certain derivatives showed selective and potent anticancer activity against various cancer cell lines. | ekb.eg |

| Cu(II) complex with 2,4,5-triphenylimidazole | Demonstrated cytotoxicity against human breast cancer cell line T47D. | academicjournals.org |

Potential as Antimicrobial and Antifungal Agents

Phenylimidazole derivatives have demonstrated significant potential as both antimicrobial and antifungal agents. tandfonline.comnih.gov Their mechanism of action can involve breaking the DNA double-strand helix and inhibiting protein kinases in microbes. tandfonline.com

In the realm of antibacterial agents, phenylimidazole derivatives of 4-pyridone have been developed as dual inhibitors of bacterial enoyl-acyl carrier protein reductases, FabI and FabK. nih.gov These enzymes are crucial for the final step in bacterial fatty acid biosynthesis, making them attractive targets for new antibiotics. nih.gov One representative compound from this class exhibited potent inhibitory activity against both enzymes and strong antibacterial activity against Streptococcus pneumoniae. nih.gov Importantly, this compound showed no significant cytotoxicity, highlighting its potential as a safe and effective antibacterial agent. nih.gov

Regarding their antifungal properties, various imidazole-containing compounds are being explored. tandfonline.comresearchgate.net Studies on benzimidazole-1,2,4-triazole derivatives have shown significant antifungal potential, particularly against Candida glabrata. nih.gov Some of these compounds exhibited higher antifungal activity than the commonly used drugs voriconazole (B182144) and fluconazole (B54011). nih.gov The substitution pattern on the benzimidazole (B57391) and phenyl rings was found to be crucial for their activity. nih.gov The proposed mechanism for these derivatives is the targeting of 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

Furthermore, research on phenolic imidazole derivatives has led to the synthesis of compounds with dual antioxidant and antifungal activity. nih.gov Several of these compounds showed higher antioxidant activity than the reference antioxidant Trolox and also possessed antifungal activity against Saccharomyces cerevisiae and Candida albicans without being toxic to fibroblasts or bacteria. nih.gov

The table below summarizes the antimicrobial and antifungal activities of selected phenylimidazole and related imidazole derivatives.

Table 2: Antimicrobial and Antifungal Activity of Selected Imidazole Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| Phenylimidazole derivatives of 4-pyridone | Streptococcus pneumoniae | Dual inhibitors of FabI and FabK; potent antibacterial activity with low cytotoxicity. | nih.gov |

| Benzimidazole-1,2,4-triazole derivatives | Candida species | Significant antifungal activity, some more potent than fluconazole and voriconazole; target 14α-demethylase. | nih.gov |

| Phenolic imidazole derivatives | Saccharomyces cerevisiae, Candida albicans | Dual antioxidant and antifungal activity with no toxicity to fibroblasts or bacteria. | nih.gov |

| 2-[4-(substituted piperazin-/piperidin-1-yl)carbonyl]phenyl]-1H-benzimidazole derivatives | Staphylococcus aureus (including MRSA), various fungi | Good antibacterial activity against S. aureus and significant antifungal activity. | nih.gov |

| 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile and derivatives | Bacteria and fungi | The synthesized compounds were evaluated for their antifungal and antibacterial activity. | researchgate.net |

Other Pharmacological Interests

Beyond their applications as anticancer and antimicrobial agents, phenylimidazole derivatives exhibit a range of other pharmacological activities, making them a versatile scaffold in drug discovery. tandfonline.com The imidazole core is known to be a part of various molecules with diverse therapeutic effects. nih.gov

One notable area of interest is their anti-inflammatory activity. tandfonline.com The mechanisms behind the anti-inflammatory effects of imidazole derivatives can include the inhibition of the COX-2 enzyme, which is involved in the inflammatory pathway, as well as the inhibition of neutrophil degranulation and the generation of reactive oxygen species. tandfonline.comresearchgate.net

Furthermore, certain phenylimidazole derivatives have been investigated for their potential as antiviral agents. nih.gov For example, imidazole phenazine (B1670421) derivatives have been synthesized and evaluated as potential inhibitors of the NS2B-NS3 protease of the dengue virus, which is essential for viral replication. nih.gov Two of the synthesized compounds were identified as promising lead molecules for the development of new anti-dengue drugs. nih.gov

The versatility of the imidazole scaffold is also demonstrated by its presence in compounds with other biological activities, such as antitubercular and anticonvulsant properties. biomedpharmajournal.org The ability to modify the imidazole nucleus has allowed researchers to develop compounds with a wide array of promising biological outputs. biomedpharmajournal.org

Table 3: Other Pharmacological Activities of Imidazole Derivatives

| Pharmacological Activity | Compound Class/Example | Key Findings | Reference |

| Anti-inflammatory | Imidazole derivatives | Inhibit COX-2 enzyme, neutrophil degranulation, and reactive oxygen species generation. | tandfonline.comresearchgate.net |

| Antiviral (Anti-dengue) | Imidazole phenazine derivatives | Inhibit the NS2B-NS3 protease of the dengue virus, crucial for viral replication. | nih.gov |

| Antitubercular & Anticonvulsant | Various imidazole derivatives | The imidazole scaffold has been successfully modified to create compounds with these activities. | biomedpharmajournal.org |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized imidazoles is a well-established field, yet the development of efficient and regioselective methods for specific substitution patterns remains a key research area. organic-chemistry.orgbaranlab.org For 2-Phenylimidazole-4-carbonitrile, future research will likely focus on adapting and optimizing existing methodologies.

A promising approach is the multi-component reaction, such as the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov Variations of this method could be explored, potentially utilizing glyoxal (B1671930), benzaldehyde (B42025), and a cyanide-containing ammonia equivalent. Another avenue lies in the post-functionalization of a pre-formed 2-phenylimidazole (B1217362) scaffold. This could involve palladium-catalyzed cyanation reactions, which have proven effective for the synthesis of benzonitriles from aryl halides or triflates. organic-chemistry.orgnih.govorganic-chemistry.org A potential synthetic strategy could involve the bromination of 2-phenylimidazole at the 4-position, followed by a palladium-catalyzed cyanation using a non-toxic cyanide source like potassium ferrocyanide. organic-chemistry.org

Future synthetic research should aim for high-yield, cost-effective, and environmentally benign protocols. The use of microwave-assisted organic synthesis could also be explored to accelerate reaction times and improve yields. organic-chemistry.org

Exploration of Advanced Characterization Techniques for Complex Structures

A thorough characterization of 2-Phenylimidazole-4-carbonitrile is crucial to understanding its properties. Standard spectroscopic techniques will form the foundation of this analysis.

| Technique | Expected Observations for 2-Phenylimidazole-4-carbonitrile |

| FT-IR Spectroscopy | A sharp absorption band is expected in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration. Other characteristic peaks would include N-H stretching of the imidazole (B134444) ring (around 3400 cm⁻¹) and C=N stretching (around 1600 cm⁻¹). researchgate.net |

| ¹H NMR Spectroscopy | The proton NMR spectrum would likely show signals for the phenyl group protons and the protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group. nih.govresearchgate.net |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum would be particularly informative, with a characteristic signal for the nitrile carbon appearing in the range of 110-125 ppm. The signals for the carbons of the phenyl and imidazole rings would also be present. |

| Mass Spectrometry | The mass spectrum would provide the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns could offer insights into the molecule's structure. nih.gov |

Beyond these standard methods, advanced techniques could provide deeper insights. Solid-state NMR could be employed to study the crystal packing and intermolecular interactions. X-ray crystallography would be invaluable for determining the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular hydrogen bonding patterns. nih.gov

In-depth Computational Modeling of Reactivity and Interactions